molecular formula C23H20N2O5S B12167680 (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12167680
M. Wt: 436.5 g/mol
InChI Key: QNPNZYIZUBBANC-UHFFFAOYSA-N
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Description

The compound “(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione” is a complex organic molecule that features multiple functional groups, including methoxy, hydroxy, thiophene, pyridine, and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the pyrrolidine ring: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the thiophene and pyridine rings: These could be introduced through cross-coupling reactions such as Suzuki or Heck reactions.

    Final assembly: The various fragments would be combined under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production would scale up the laboratory methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of industrial catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine ring.

    Substitution: The aromatic rings (thiophene and pyridine) could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of organic semiconductors or other advanced materials.

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in studying biological pathways and mechanisms.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Functional Materials: Components in the manufacture of specialized materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione: shares similarities with other multi-functional organic compounds such as:

Uniqueness

The unique combination of functional groups in this compound may confer specific properties, such as enhanced reactivity or selectivity in chemical reactions, making it particularly valuable for certain applications.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(6-methylpyridin-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H20N2O5S/c1-13-6-4-8-18(24-13)25-20(14-9-10-15(29-2)16(12-14)30-3)19(22(27)23(25)28)21(26)17-7-5-11-31-17/h4-12,20,27H,1-3H3

InChI Key

QNPNZYIZUBBANC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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